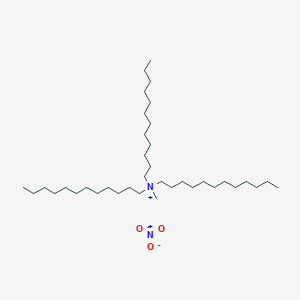

Methyltridodecylammonium nitrate

Overview

Description

Methyltridodecylammonium nitrate: is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₁]₃N(NO₃)CH₃This compound is primarily used as a phase transfer catalyst and has applications in various fields, including analytical chemistry and industrial processes .

Mechanism of Action

Target of Action

Methyltridodecylammonium nitrate is a type of ionophore, which are compounds that transport ions across cell membranes . Its primary targets are the cell membranes where it acts as a nitrate ionophore . Ionophores play a crucial role in maintaining the balance of ions across the cell membrane, which is essential for various cellular functions.

Mode of Action

As a nitrate ionophore, this compound facilitates the transport of nitrate ions across the cell membrane . It does this by forming a complex with the nitrate ion, effectively shielding the ion’s charge and allowing it to pass through the hydrophobic interior of the cell membrane. This interaction with its targets leads to changes in the ion concentration within the cell, which can have various downstream effects.

Biochemical Pathways

Nitrate metabolism involves several steps, including nitrate reduction, nitrite reduction, and nitrogen fixation . Changes in nitrate concentration within the cell could potentially affect these pathways and their downstream effects.

Pharmacokinetics

As a lipophilic compound , it is likely to have good cell membrane permeability, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the alteration of nitrate ion concentrations within the cell . This can affect various cellular processes, particularly those involving nitrate metabolism. The exact molecular and cellular effects would depend on the specific cell type and the role of nitrate in its physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction of Tridodecylamine and Methyl Nitric Acid:

Reactants: Tridodecylamine and methyl nitric acid.

-

Reaction of Dodecyl Ammonium Bromide and Methyl Nitric Acid:

Reactants: Dodecyl ammonium bromide and methyl nitric acid.

Conditions: Similar to the first method, this reaction also requires precise control of temperature and pressure.

Industrial Production Methods:

- The industrial production of this compound involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- Methyltridodecylammonium nitrate can undergo oxidation reactions, although specific details on the products formed are limited.

-

Reduction:

- Reduction reactions involving this compound are not well-documented.

-

Substitution:

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Halides and other nucleophiles can be used in substitution reactions.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

Scientific Research Applications

Chemistry:

- Methyltridodecylammonium nitrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases .

Biology:

- In biological research, it is employed in the preparation of ion-selective electrodes for the analysis of nitrate ions in various samples .

Medicine:

- While its direct applications in medicine are limited, its role in analytical chemistry indirectly supports medical research by enabling precise measurements of nitrate levels in biological samples .

Industry:

- The compound is used in the production of detergents and surfactants due to its surface-active properties. It also finds applications in the formulation of anti-static agents and emulsifiers .

Comparison with Similar Compounds

-

Tetradodecylammonium Nitrate:

- Similar in structure but with four dodecyl groups instead of three.

- Used in similar applications as a phase transfer catalyst .

-

Tetraoctylammonium Nitrate:

- Contains octyl groups instead of dodecyl groups.

- Also used as a phase transfer catalyst but with different solubility properties .

Uniqueness:

- Methyltridodecylammonium nitrate is unique due to its specific combination of three dodecyl groups and one methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in certain phase transfer catalysis applications compared to its analogs .

Biological Activity

Methyltridodecylammonium nitrate (MTDDA) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of ion-selective electrodes and its impact on cellular processes. This article explores the biological activity of MTDDA, highlighting its mechanisms of action, applications in scientific research, and relevant findings from various studies.

Overview of this compound

MTDDA is primarily used as an ionophore in the construction of nitrate-selective microelectrodes. Its ability to selectively transport nitrate ions makes it a valuable tool in both environmental and biological research settings. The compound's structure allows it to interact effectively with nitrate ions, facilitating their detection and measurement in various biological systems.

Ion Transport Mechanism

MTDDA functions by forming complexes with nitrate ions, which enhances the ion's mobility across membranes. This property is crucial for the development of sensitive nitrate-selective electrodes. The interaction between MTDDA and nitrate ions is governed by electrostatic forces and hydrophobic interactions, which allow for efficient ion transport.

Case Study: Nitrate Detection in Marine Plants

A significant study utilized MTDDA-based microelectrodes to measure intracellular nitrate concentrations in Chara and Posidonia oceanica leaf cells. The results indicated that the addition of MTDDA led to a notable increase in photosynthetic activity and changes in membrane potential:

- Membrane Potential Changes :

-

Cytosolic Ion Concentrations :

- Cytosolic chloride levels decreased significantly after MTDDA application, indicating a potential cytosolic shift induced by the compound.

- Table 1 summarizes these findings:

| Condition | Membrane Potential (mV) | Cytosolic (mM) | Cytosolic Cl⁻ (mM) |

|---|---|---|---|

| Control (NSW) | -170 ± 8 | 5.7 ± 0.2 | 9.7 ± 0.2 |

| +3 mM MTDDA | -181 ± 2 (initial) | 4.7 ± 0.1 | 6.3 ± 0.3 |

| +1000 ppm CO₂ | -174 ± 3 | 5.3 ± 0.6 | N/A |

This study highlights how MTDDA can influence cellular ion dynamics and membrane potentials, suggesting its role in cellular signaling pathways related to nutrient uptake .

Laboratory Testing of Nitrate-Selective Membranes

Further investigations have focused on evaluating the performance of MTDDA-based ion-selective membranes for real-time soil nutrient monitoring:

- Sensitivity Testing :

Applications in Environmental Monitoring

MTDDA's ability to selectively transport nitrate ions has made it essential for environmental monitoring applications:

- Nitrate Pollution Assessment :

- By employing MTDDA-based sensors, researchers can accurately assess nitrate levels in aquatic ecosystems, aiding in the management of nutrient pollution.

- Soil Nutrient Analysis :

Properties

IUPAC Name |

tridodecyl(methyl)azanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVMTKBZPOVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585024 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13533-59-0 | |

| Record name | Tridodecylmethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Methyltridodecylammonium nitrate in nitrate-selective microelectrodes?

A1: this compound functions as a nitrate sensor within the microelectrode []. It achieves this by selectively binding to nitrate ions, allowing the electrode to detect and measure nitrate concentrations in solutions. The research paper highlights that a mixture containing 6% this compound, along with other components like poly(vinyl chloride) and nitrocellulose, exhibited favorable performance in terms of sensitivity and selectivity for nitrate ions [].

Q2: How does the composition of the microelectrode, specifically the inclusion of this compound, impact its performance?

A2: The research paper emphasizes that the specific composition of the microelectrode, including the presence of this compound, significantly influences its performance characteristics []. The researchers compared different nitrate sensor mixtures and found that the one containing this compound demonstrated superior properties, including a wider log-linear range of the calibration curve, a lower detection limit for nitrate, and enhanced selectivity for nitrate over other ions []. These findings highlight the importance of carefully selecting and optimizing the sensor composition, particularly the inclusion of this compound, to achieve optimal microelectrode performance for accurate and reliable nitrate measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.